molecular formula C13H13NO2 B8104825 5-(benzyloxy)-1-methylpyridin-2(1H)-one

5-(benzyloxy)-1-methylpyridin-2(1H)-one

Cat. No.: B8104825
M. Wt: 215.25 g/mol
InChI Key: DLTUFBULGISJJW-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(benzyloxy)-1-methylpyridin-2(1H)-one typically involves the following steps:

    Formation of the Pyridine Ring: The pyridine ring can be synthesized through various methods, including the Hantzsch pyridine synthesis, which involves the condensation of an aldehyde, a β-keto ester, and ammonia.

    Introduction of the Benzyloxy Group: The benzyloxy group can be introduced through a nucleophilic substitution reaction. This involves reacting a suitable pyridine derivative with benzyl alcohol in the presence of a base such as sodium hydride.

    Methylation: The methyl group can be introduced through a methylation reaction using methyl iodide and a base like potassium carbonate.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, where the benzyloxy group can be oxidized to form a benzaldehyde derivative.

    Reduction: Reduction reactions can convert the ketone group to an alcohol, resulting in a hydroxypyridine derivative.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the benzyloxy group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophiles like thiols, amines, and halides can be used in substitution reactions.

Major Products

    Oxidation: Benzaldehyde derivatives.

    Reduction: Hydroxypyridine derivatives.

    Substitution: Various substituted pyridine derivatives depending on the nucleophile used.

Scientific Research Applications

5-(benzyloxy)-1-methylpyridin-2(1H)-one has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme interactions and as a potential ligand in biochemical assays.

    Industry: The compound can be used in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of 5-(benzyloxy)-1-methylpyridin-2(1H)-one involves its interaction with specific molecular targets. The benzyloxy group can participate in hydrogen bonding and π-π interactions, which can influence the compound’s binding affinity to enzymes or receptors. The pyridine ring can also interact with metal ions, affecting the compound’s reactivity and stability.

Comparison with Similar Compounds

Similar Compounds

    5-benzyloxyindole: Similar in structure but with an indole ring instead of a pyridine ring.

    5-benzyloxy-1H-indole-3-carbaldehyde: Contains an indole ring and a carbaldehyde group.

    2,5-disubstituted pyrimidines: Similar heterocyclic compounds with different substitution patterns.

Uniqueness

5-(benzyloxy)-1-methylpyridin-2(1H)-one is unique due to the presence of both a benzyloxy group and a methyl group on the pyridine ring

Properties

IUPAC Name

1-methyl-5-phenylmethoxypyridin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13NO2/c1-14-9-12(7-8-13(14)15)16-10-11-5-3-2-4-6-11/h2-9H,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLTUFBULGISJJW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=CC1=O)OCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13NO2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.25 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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